molecular formula C11H10N4O B2629654 N-(1-methyl-1H-pyrazol-4-yl)benzo[d]oxazol-2-amine CAS No. 1178344-09-6

N-(1-methyl-1H-pyrazol-4-yl)benzo[d]oxazol-2-amine

Cat. No. B2629654
M. Wt: 214.228
InChI Key: XELCMUZCFRJRQX-UHFFFAOYSA-N
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Description

“N-(1-methyl-1H-pyrazol-4-yl)benzo[d]oxazol-2-amine” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of compounds similar to “N-(1-methyl-1H-pyrazol-4-yl)benzo[d]oxazol-2-amine” has been reported in the literature. For instance, Amini et al. synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide and evaluated it for anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of “N-(1-methyl-1H-pyrazol-4-yl)benzo[d]oxazol-2-amine” is characterized by the presence of a pyrazole ring. This ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Synthesis and Characterization

Research on N-(1-methyl-1H-pyrazol-4-yl)benzo[d]oxazol-2-amine and its derivatives emphasizes the synthesis and structural characterization of various compounds. For instance, the synthesis of pyrazole derivatives has been explored, highlighting methods for creating compounds with potential antitumor, antifungal, and antibacterial activities (Titi et al., 2020). These studies often involve crystallization, X-ray crystallography, and spectroscopic methods to elucidate the compounds' structures, providing a foundation for understanding their chemical behavior and interactions.

Biological Activity Studies

Several studies have investigated the biological activities of compounds related to N-(1-methyl-1H-pyrazol-4-yl)benzo[d]oxazol-2-amine. Research has shown that specific derivatives exhibit promising antifungal and antibacterial properties, offering insights into the design of new antimicrobial agents. For example, novel thiazolyl pyrazole and benzoxazole derivatives have been synthesized and screened for their antibacterial activities, revealing significant potential against various bacterial strains (Landage et al., 2019). These findings are crucial for developing new therapeutic agents to combat antibiotic-resistant bacteria.

properties

IUPAC Name

N-(1-methylpyrazol-4-yl)-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-15-7-8(6-12-15)13-11-14-9-4-2-3-5-10(9)16-11/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELCMUZCFRJRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-2-amine

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